Thiazolidinetrione, 5-oxime (9CI)
Description
Thiazolidinetrione, 5-oxime (9CI) is a chemical compound classified under the Chemical Abstracts Service (CAS) nomenclature system with the identifier "9CI," indicating its inclusion in the 9th Collective Index. This compound belongs to the thiazolidinetrione family, characterized by a five-membered heterocyclic ring containing sulfur (thiazole) and three ketone groups (trione). The 5-oxime functional group (-NOH) at the fifth position distinguishes it from other derivatives.
Properties
CAS No. |
107646-38-8 |
|---|---|
Molecular Formula |
C3H2N2O3S |
Molecular Weight |
146.12 |
IUPAC Name |
5-hydroxyimino-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C3H2N2O3S/c6-1-2(5-8)9-3(7)4-1/h8H,(H,4,6,7) |
InChI Key |
DVEHFTICJRPOPK-UHFFFAOYSA-N |
SMILES |
C1(=O)C(=NO)SC(=O)N1 |
Synonyms |
Thiazolidinetrione, 5-oxime (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Thiazolidinetrione, 5-oxime (9CI) with structurally or functionally related compounds from the evidence:
Table 1: Key Comparative Data
| Compound Name | CAS Number | Functional Groups | Category | Molecular Formula | Applications |
|---|---|---|---|---|---|
| Thiazolidinetrione, 5-oxime | Not provided | Thiazole, trione, oxime | Not specified | Not provided | Hypothetical agrochemical/pharmaceutical |
| Flurochloridone | 61213-25-0 | Chloro, fluoro, ketone | Herbicide | C12H10Cl2F3NO | Pre-emergent weed control |
| Fluroxypyr | 69377-81-7 | Fluoro, pyridine | Herbicide | C7H5Cl2FN2O3 | Broadleaf weed control |
| 1H-Pyrazole-4-carboxaldehyde, 4,5-dihydro-5-oxo-, 4-oxime | 339020-82-5 | Pyrazole, oxime | Intermediate | C5H5N3O2 | Synthetic precursor |
Structural and Functional Analysis
- Thiazolidinetrione Core : Unlike flurochloridone (a chlorofluorinated ketone herbicide) or fluroxypyr (a pyridine-based herbicide), Thiazolidinetrione, 5-oxime features a sulfur-containing heterocycle. This structure may confer distinct reactivity, such as enhanced stability or interactions with biological targets .
- Oxime Functional Group: The 5-oxime group in Thiazolidinetrione parallels the 4-oxime in 1H-Pyrazole-4-carboxaldehyde, 4,5-dihydro-5-oxo-, 4-oxime (CAS 339020-82-5).
- Activity Profile : While flurochloridone and fluroxypyr are established herbicides with documented tolerances (e.g., 180.535 for foreign use), Thiazolidinetrione, 5-oxime lacks explicit regulatory data. Its activity may depend on the synergistic effects of the thiazole ring and oxime group, which could modulate lipid metabolism or oxidative pathways in target organisms .
Research Findings and Limitations
- Synthesis Challenges : The absence of a reported CAS number or molecular formula for Thiazolidinetrione, 5-oxime complicates direct comparisons. By contrast, fluroxypyr derivatives (e.g., fluroxypyr butoxypropyl ester) have well-characterized synthetic pathways and formulation codes (e.g., LMS 797) .
- Further studies are needed to elucidate the latter’s mode of action .
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